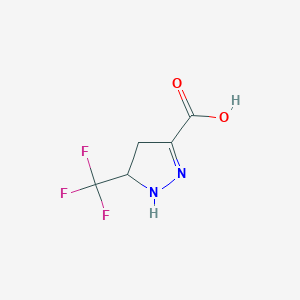

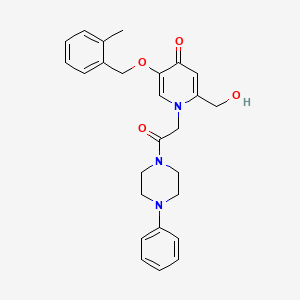

![molecular formula C11H10O2 B2816497 (2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one CAS No. 2138106-86-0](/img/structure/B2816497.png)

(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” is a complex organic molecule. It seems to be a derivative of chromen-2-one , which is a type of coumarin . Coumarins are a class of phenolic compounds that are found in many plants and have a wide range of biological activities .

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been studied extensively. For instance, new derivatives of chromen-2-one have been synthesized from 3-acetoacetylchromen-2-one with mono- and binucleophilic reagents . Another study reported the synthesis of 3-acetyl-2H-chromen-2-ones and their corresponding fluorescent hybrids . These studies provide valuable insights into the potential synthetic routes for “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one”.Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is influenced by their chemical composition and arrangement of atoms . The exact molecular structure of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” would require more specific information or computational modeling to determine.Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions. For example, 3-acetoacetylchromen-2-one has been shown to react with azanucleophilic reagents . The specific reactions that “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” can undergo would depend on its exact molecular structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by factors such as their molecular structure and the presence of functional groups . Detailed analysis of the physical and chemical properties of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” would require more specific information about its structure.Applications De Recherche Scientifique

Novel Photoreactions of Chromene Derivatives

The study by (Climent et al., 1987) examined the photolysis of 4-acetoxy-2 H -chromene, leading to various compounds including a cyclobutane dimer. The formation of these compounds was explained through a series of photochemical processes, indicating the complex photolytic behavior of chromene derivatives.

Antimicrobial Applications

Chromen-4-one Based Vinyl Ethers and Their Antimicrobial Properties

The study by (Yusuf et al., 2017) focused on synthesizing chromen-4-one based vinyl ethers and testing their antibacterial and antifungal activities against various pathogens. The study found that some of these compounds showed significant antimicrobial activities.

Synthesis of Novel Heterocycles

Synthesis of New Heterocycles

Research by (Bernard et al., 2002) revealed the generation of 2a-methyl-8b-(phenylsulfanyl-1,2a,3,8b-tetrahydro-2H-cyclobuta[c]chromenes through a novel cation-driven tandem ring-enlargement-annulation reaction. This indicates the potential for creating a variety of heterocyclic compounds from chromene derivatives.

Applications in Medicinal Chemistry

Synthesis of Tetracyclic Azanaphthalen-8-ones

The work by (Soman et al., 2013) involved synthesizing tetracyclic azanaphthalen-8-ones and testing their antimicrobial activity. The compounds demonstrated promising results, highlighting the potential of chromene derivatives in medicinal chemistry.

Isoxazoline Chromene Derivatives and Their Pharmacological Activities

The study by (Zghab et al., 2017) synthesized and evaluated a new series of isoxazoline chromene derivatives, showing notable antibacterial and anticoagulant activities. This suggests the utility of chromene derivatives in the development of new pharmacological agents.

Mécanisme D'action

Target of Action

Similar compounds such as 2h-chromen-2-one derivatives have been found to exhibit antioxidant activity .

Mode of Action

It’s worth noting that 2h-chromen-2-one derivatives have been found to exhibit moderate antiradical activity . This suggests that (2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one might interact with its targets to neutralize free radicals, thereby reducing oxidative stress.

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and inflammation .

Pharmacokinetics

A study on similar chromen-2-one analogues revealed that they possess drug-likeness properties as none of them violated the lipinski’s rule of five . This suggests that (2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one might have good bioavailability.

Result of Action

Based on the antioxidant activity of similar compounds, it can be speculated that (2as,8br)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one might help in reducing oxidative stress at the cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2aS,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-5-8-7-3-1-2-4-11(7)13-6-9(8)10/h1-4,8-9H,5-6H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOHPBXGRHPEPX-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C1=O)COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C1=O)COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

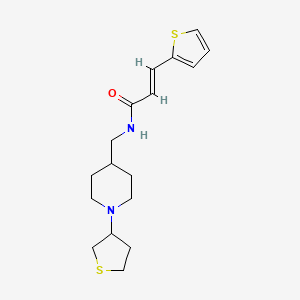

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2816416.png)

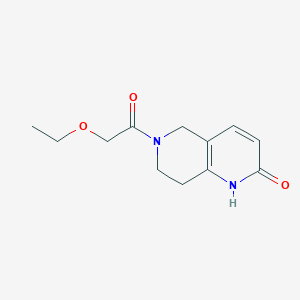

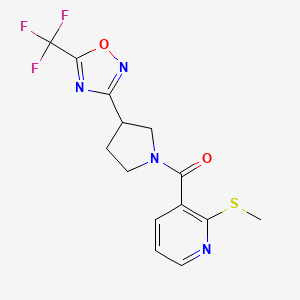

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2816419.png)

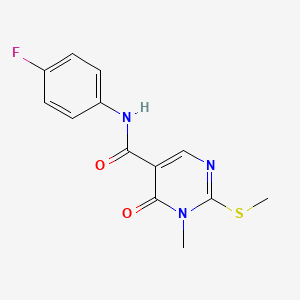

![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2816420.png)

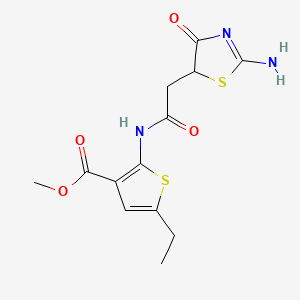

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2816426.png)

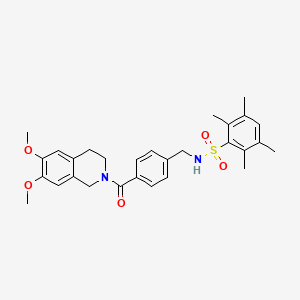

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)